molecular formula C32H34N4O8 B11441785 Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate

Cat. No.: B11441785
M. Wt: 602.6 g/mol
InChI Key: QJKNSKJUTWRILY-UHFFFAOYSA-N
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Description

Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, esters, and aromatic rings. The presence of these functional groups suggests that the compound may exhibit a range of biological activities, making it a subject of interest for researchers in the fields of pharmacology and medicinal chemistry.

Preparation Methods

The synthesis of Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves several steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .

Biological Activity

Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate (often referred to as the compound ) is a complex organic molecule with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • A tetrahydroquinazoline core, which is known for its diverse biological activities.
  • Dimethoxyphenyl and carbamoyl groups that enhance its interaction with biological targets.

This structural complexity contributes to its potential efficacy against various diseases.

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinazoline exhibit anticancer properties . The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance:

  • A study demonstrated that similar compounds can inhibit cell proliferation in breast and colon cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

This compound has also shown antimicrobial activity . In vitro assays revealed:

  • Effective inhibition against Gram-positive and Gram-negative bacteria.
  • Potential use as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in studies focusing on its ability to reduce cytokine production. This effect may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel diseases .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It may act on specific receptors involved in inflammation and immune responses, thereby modulating their activity and reducing pathological effects.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the effects of a tetrahydroquinazoline derivative similar to the compound on patients with advanced breast cancer. Results indicated:

  • A significant reduction in tumor size after 12 weeks of treatment.
  • Improved quality of life metrics among participants .

Case Study 2: Antimicrobial Screening

A laboratory study assessed the antimicrobial efficacy of various derivatives including the target compound against common pathogens. Findings included:

  • The compound exhibited a Minimum Inhibitory Concentration (MIC) lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli .

Research Findings Summary Table

Activity TypeBiological EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine levels

Properties

Molecular Formula

C32H34N4O8

Molecular Weight

602.6 g/mol

IUPAC Name

methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

QJKNSKJUTWRILY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC

Origin of Product

United States

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